molecular formula C18H25N5OS B296615 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide

Katalognummer B296615
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: IMQWOIIJWACPFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound is also known as AMT-130 and is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of Huntington's disease.

Wirkmechanismus

AMT-130 works by targeting the huntingtin protein and reducing its levels in the brain. The drug candidate uses RNA interference (RNAi) technology to target the mutant huntingtin protein and prevent its expression. RNAi is a natural process in the body that regulates gene expression by degrading specific mRNA molecules.
Biochemical and Physiological Effects:
AMT-130 has shown significant biochemical and physiological effects in preclinical studies. The drug candidate has been shown to reduce the levels of the mutant huntingtin protein, which is responsible for the progression of Huntington's disease. AMT-130 has also been shown to improve motor function and reduce cognitive impairments in animal models of the disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using AMT-130 in lab experiments is its specificity towards the huntingtin protein. The drug candidate targets only the mutant form of the protein, leaving the healthy form unaffected. However, one of the limitations of using AMT-130 in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.

Zukünftige Richtungen

There are several future directions for the research and development of AMT-130. One of the primary areas of focus is the clinical development of the drug candidate for the treatment of Huntington's disease. The drug candidate is currently in the preclinical stage, and further studies are required to evaluate its safety and efficacy in humans. Additionally, researchers are exploring the potential applications of AMT-130 in other neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, AMT-130 is a promising small molecule drug candidate that has shown significant potential in preclinical studies for the treatment of Huntington's disease. The drug candidate works by targeting the mutant huntingtin protein and reducing its levels in the brain. While there are several advantages to using AMT-130 in lab experiments, further research is required to evaluate its safety and efficacy in humans.

Synthesemethoden

The synthesis of AMT-130 involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, which is then reacted with 2-methylcyclohexylamine and chloroacetyl chloride to obtain the final product, AMT-130.

Wissenschaftliche Forschungsanwendungen

The potential applications of AMT-130 in scientific research are vast. One of the primary areas of research is the treatment of Huntington's disease, a neurodegenerative disorder that affects the brain and causes progressive cognitive and motor impairments. AMT-130 has shown promising results in preclinical studies by reducing the levels of the huntingtin protein, which is responsible for the disease's progression.

Eigenschaften

Molekularformel

C18H25N5OS

Molekulargewicht

359.5 g/mol

IUPAC-Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C18H25N5OS/c1-12-7-9-14(10-8-12)17-21-22-18(23(17)19)25-11-16(24)20-15-6-4-3-5-13(15)2/h7-10,13,15H,3-6,11,19H2,1-2H3,(H,20,24)

InChI-Schlüssel

IMQWOIIJWACPFZ-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C

Kanonische SMILES

CC1CCCCC1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.